4-Fluoro-2-methoxy-5-methylbenzoic acid
Description
4-Fluoro-2-methoxy-5-methylbenzoic acid is a substituted benzoic acid derivative with a fluorine atom at position 4, a methoxy group at position 2, and a methyl group at position 5. Its molecular formula is C₉H₉FO₃ (molecular weight: 184.16 g/mol). The compound’s structure combines electron-withdrawing (fluoro) and electron-donating (methoxy, methyl) groups, influencing its physicochemical properties, such as acidity (estimated pKa ~3.2) and solubility. This compound is of interest in pharmaceutical research as a precursor or intermediate in drug development .
Properties
IUPAC Name |
4-fluoro-2-methoxy-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-5-3-6(9(11)12)8(13-2)4-7(5)10/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWKCZYUHSAALB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201278995 | |
| Record name | 4-Fluoro-2-methoxy-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201278995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
314298-17-4 | |
| Record name | 4-Fluoro-2-methoxy-5-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=314298-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-2-methoxy-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201278995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methoxy-5-methylbenzoic acid typically involves the introduction of the fluorine, methoxy, and methyl groups onto the benzoic acid core. One common method includes the following steps:
Nitration: Starting with 2-methylbenzoic acid, nitration is performed to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Diazotization: The amino group is converted to a diazonium salt.
Fluorination: The diazonium salt undergoes a fluorination reaction to introduce the fluorine atom.
Methoxylation: Finally, a methoxy group is introduced via a methylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure high yield and purity while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methoxy-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinones or carboxylic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Precursor for Pharmaceutical Compounds
One of the notable applications of 4-fluoro-2-methoxy-5-methylbenzoic acid is its use as a key intermediate in the synthesis of pharmaceutical agents. Specifically, it is involved in the preparation of Osimertinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy, particularly for non-small cell lung cancer (NSCLC) patients with specific mutations . The compound serves as a starting material for the synthesis of 4-fluoro-2-methoxy-5-nitroaniline, which is subsequently converted into Osimertinib through a series of chemical transformations .
1.2 Anticancer Activity
Research indicates that derivatives of benzoic acid, including this compound, exhibit significant anticancer properties. For instance, compounds synthesized from this acid have shown efficacy against various cancer cell lines by inhibiting tubulin polymerization and inducing apoptosis . These findings suggest that further exploration into structure-activity relationships (SAR) could yield more potent anticancer agents.
Organic Synthesis
2.1 Building Block for Complex Molecules
This compound acts as a versatile building block in organic synthesis. It can be utilized in the formation of complex molecules through various coupling reactions and functional group transformations. For example, it has been employed in the synthesis of benzamide derivatives that serve as HIV-1 integrase inhibitors, showcasing its potential in antiviral drug development .
2.2 Synthesis of Novel Compounds
The compound's unique chemical structure allows it to participate in diverse synthetic routes, including lithiation reactions leading to the formation of 3-arylisoquinolinones, which have demonstrated antiproliferative activity against cancer cells . This versatility makes it an attractive candidate for further exploration in synthetic methodologies.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methoxy-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the methoxy and methyl groups can influence its solubility and metabolic stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Electronic Effects
The biological and chemical behavior of benzoic acid derivatives is highly dependent on substituent positions and types. Below is a comparative analysis with key analogs:
4-Amino-2-fluoro-5-methoxybenzoic Acid (C₈H₈FNO₃, MW: 185.15 g/mol)
- Substituents : 2-F, 4-NH₂, 5-OCH₃.
- Key Differences: The amino group at position 4 introduces hydrogen-bonding capability and basicity, increasing water solubility compared to the methyl-substituted target compound. The amino group’s electron-donating nature raises the pKa (~4.2), making it less acidic than the target.
4-Fluoro-5-methoxy-2-nitrobenzoic Acid (C₈H₆FNO₅, MW: 215.14 g/mol)
- Substituents: 2-NO₂, 4-F, 5-OCH₃.
- Key Differences : The nitro group at position 2 is a strong electron-withdrawing group, significantly lowering the pKa (~2.8) and acidity. The absence of a methyl group reduces lipophilicity, but the nitro group may confer reactivity in synthetic applications. This compound is primarily used in research settings .
2-Fluoro-5-methoxybenzoic Acid (C₈H₇FO₃, MW: 170.14 g/mol)
- Substituents : 2-F, 5-OCH₃.
- Key Differences : Lacking the methyl group at position 5, this analog has lower molecular weight and slightly higher solubility in water. The pKa (~3.0) is comparable to the target compound, but its simpler structure makes it a common intermediate in organic synthesis .
Biological Activity
4-Fluoro-2-methoxy-5-methylbenzoic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a fluoro group, a methoxy group, and a methyl group attached to a benzoic acid framework. This specific arrangement of substituents influences its chemical reactivity and biological properties significantly. The presence of the fluorine atom can enhance binding affinity to biological targets, while the methoxy and methyl groups can improve solubility and metabolic stability.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound may act through:
- Enzyme Inhibition : The fluoro group may facilitate stronger interactions with enzyme active sites.
- Receptor Modulation : The compound could modulate receptor activity, leading to altered signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown efficacy against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Cytotoxicity Against Cancer Cells
A notable area of research involves the cytotoxic effects of this compound on cancer cells. In a study evaluating various derivatives, it was found that certain concentrations selectively killed lung cancer cells (A-549) while sparing healthy hepatocytes . This selectivity is crucial for developing less toxic anticancer therapies.
Case Study 1: Anticancer Activity
In one study, several derivatives of this compound were synthesized and tested for their cytotoxicity against A-549 lung carcinoma cells. The results demonstrated that compounds with similar structures exhibited significant cytotoxic effects at low concentrations, indicating their potential as selective anticancer agents .
| Compound | Concentration (µM) | % Cell Viability (A-549) | % Cell Viability (HepaRG) |
|---|---|---|---|
| 6a | 10 | 40 | >90 |
| 6g | 10 | 35 | >90 |
| Control | - | 100 | 100 |
Case Study 2: Antimicrobial Efficacy
Another study explored the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound inhibited bacterial growth effectively at concentrations ranging from 25 to 100 µg/mL, demonstrating its potential utility in treating bacterial infections.
Applications in Drug Development
This compound serves as a valuable building block in organic synthesis and drug development. Its unique structure allows it to be used as an intermediate in synthesizing more complex pharmaceutical compounds. Additionally, it is being explored for its potential as a starting material for developing novel anticancer agents, particularly those targeting specific cancer types with minimal side effects .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
